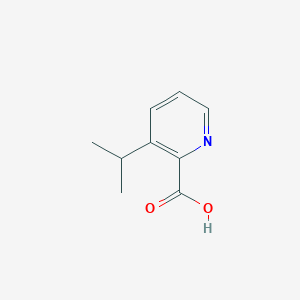3-Isopropylpicolinic acid
CAS No.:
Cat. No.: VC18302119
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11NO2 |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 3-propan-2-ylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) |
| Standard InChI Key | IOKINIXDVQHKJP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N=CC=C1)C(=O)O |
Introduction
Structural and Chemical Properties of 3-Isopropylpicolinic Acid
Molecular Architecture
3-Isopropylpicolinic acid belongs to the picolinic acid family, characterized by a pyridine ring substituted with a carboxylic acid group at position 2 and additional functional groups at position 3. In this case, the isopropyl group (–CH(CH₃)₂) replaces the hydroxyl group found in 3-hydroxypicolinic acid (3-HPA), altering its electronic and steric properties. The molecular formula is C₉H₁₁NO₂, with a molar mass of 165.19 g/mol.
Physicochemical Characteristics
While empirical data for 3-isopropylpicolinic acid are scarce, analogous compounds provide a basis for inference. For example, 3-hydroxypicolinic acid (3-HPA) has a melting point of 213–218°C, a density of 1.4429 g/cm³, and moderate water solubility (0.25 g/10 mL) . The isopropyl substitution likely reduces polarity, decreasing water solubility compared to 3-HPA. Theoretical pKa values for the carboxylic acid group are estimated near 1.14, similar to 3-HPA , though the isopropyl group may slightly increase hydrophobicity.
Table 1: Comparative Physicochemical Properties of Picolinic Acid Derivatives
Synthetic Pathways and Industrial Production
Nitration and Substitution Reactions
The synthesis of 3-substituted picolinic acid derivatives is exemplified in patent US3228950A, which outlines methods for producing nitro- and amine-functionalized analogs . For instance, 3-hydroxy-picolinamide undergoes nitration with fuming nitric acid in sulfuric acid at ≤25°C to yield 3-hydroxy-N-nitro-picolinamide . Subsequent nucleophilic substitution with amines (e.g., methylamine, piperidine) replaces the nitro group, forming derivatives like 3-hydroxy-N-methyl-picolinamide (MP 66–67°C) .
Applying this methodology, 3-isopropylpicolinic acid could theoretically be synthesized via:
-
Nitration: Reacting 3-hydroxy-picolinic acid with HNO₃/H₂SO₄ to form 3-nitro-picolinic acid.
-
Nucleophilic substitution: Replacing the nitro group with isopropylamine under controlled heating.
Table 2: Representative Synthetic Conditions for Picolinic Acid Derivatives
Biological and Industrial Applications
Industrial Relevance
The patent literature highlights picolinic acid derivatives as intermediates in pharmaceutical synthesis. For example, 3-hydroxy-picolinic acid morpholide (MP 158°C) is a precursor in antifungal agents . The isopropyl variant may serve similar roles in drug development, particularly in modifying pharmacokinetic properties like lipophilicity and bioavailability.
Challenges and Future Directions
Discrepancies in Experimental vs. Physiological Concentrations
Studies on picolinic acid analogs often use concentrations (1–4 mM) far exceeding physiological levels (nM–μM range) . This raises questions about the translational relevance of in vitro findings. For 3-isopropylpicolinic acid, dose-response studies will be critical to identifying therapeutic windows.
Synthetic Optimization
Current methods for picolinic acid derivatives require harsh conditions (e.g., fuming HNO₃) . Green chemistry approaches, such as enzymatic catalysis or microwave-assisted synthesis, could improve yields and safety profiles for 3-isopropylpicolinic acid production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume